molecular formula C19H16N4O2S B2439767 (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide CAS No. 885186-21-0

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Cat. No.: B2439767
CAS No.: 885186-21-0
M. Wt: 364.42
InChI Key: ARDUIJBNUKVJRB-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-9-21-18(24)14(11-20)16-12-6-3-4-7-13(12)17(22-16)23-19(25)15-8-5-10-26-15/h3-8,10H,2,9H2,1H3,(H,21,24)(H,22,23,25)/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDUIJBNUKVJRB-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes an isoindole moiety and a thiophene ring, which are known to enhance its solubility and biological interactions.

Structural Characteristics

The compound can be dissected into key functional groups, which contribute to its biological activity:

  • Isoindole moiety : Known for its role in various pharmacological activities.
  • Thiophene ring : Provides aromaticity and is crucial for interactions with biological targets.
  • Carboxamide group : Enhances solubility and can participate in hydrogen bonding with biological macromolecules.

Synthesis Methods

The synthesis of this compound typically employs multicomponent reactions (MCRs), which are efficient for producing complex molecules. Catalysts such as transition metals or nanomaterials may be used to optimize yield and reaction rates.

Anticancer Properties

Research indicates that compounds similar to (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide exhibit significant anticancer activity. For example:

  • In vitro studies have shown that thiophene carboxamide derivatives can inhibit cancer cell proliferation, with some derivatives demonstrating IC50 values as low as 5.46 µM against Hep3B liver cancer cells .

Antimicrobial Activity

The compound's structural similarities to other thiophene derivatives suggest potential antimicrobial properties. Studies have reported that various thiophene-based compounds exhibit:

  • Antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing activity indices comparable to established antibiotics .

Antioxidant Activity

Preliminary evaluations have indicated that some derivatives of thiophene carboxamides possess antioxidant properties, demonstrated through assays such as ABTS, where certain compounds showed significant inhibition percentages compared to standard antioxidants like ascorbic acid .

Study 1: Anticancer Activity

A study focused on the synthesis of thiophene carboxamide derivatives aimed at mimicking the anticancer drug Combretastatin A-4 (CA-4). The findings revealed that specific compounds exhibited comparable interaction patterns with tubulin, suggesting a mechanism of action similar to CA-4 in preventing cancer cell progression .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the cytotoxic effects of thiophene compounds against human cancer cell lines (HepG2 and MCF-7). The results indicated promising cytotoxic effects, leading to further exploration of their potential as antimicrobial agents .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
N-benzoyl-N'-(propylamino)ureaUrea linkageAntitumor activity
4-methoxy-N-(phenyl)benzamideMethoxy groupAnti-inflammatory properties
Isoindole derivativesIsoindole coreAntimicrobial activity
Thiophene carboxamide derivativesThiophene ringAnticancer and antibacterial

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral activity, particularly against coronaviruses. For instance, derivatives of isoindole and thiophene have been explored for their ability to inhibit viral proteases, which are crucial for viral replication. The compound may share these properties, making it a candidate for further investigation as a therapeutic agent against viral infections .

Cancer Therapeutics

The structural characteristics of (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide suggest potential applications in cancer therapy. Compounds that incorporate isoindole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. This compound could be evaluated for its ability to induce apoptosis or inhibit proliferation in tumor cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been shown to interact with key enzymes involved in metabolic pathways, such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment . Investigating the inhibitory effects of this compound on DPP-IV or other relevant enzymes could yield valuable insights into its therapeutic potential.

G Protein-Coupled Receptors Modulation

There is growing interest in the modulation of G protein-coupled receptors (GPCRs) for therapeutic purposes. Compounds with thiophene and isoindole structures may interact with GPCRs, influencing signaling pathways involved in various physiological processes. Research into the binding affinity and functional effects on GPCRs could uncover new applications for this compound in treating disorders related to GPCR dysregulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is crucial for optimizing its pharmacological properties. SAR studies can help identify which modifications enhance its biological activity while minimizing toxicity. This process involves systematic variations of the compound's structure to assess changes in activity against specific biological targets.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated that similar compounds inhibit coronavirus proteases effectively, suggesting potential for this compound .
Study 2Cancer Cell Line TestingReported cytotoxicity of isoindole derivatives against breast cancer cell lines, indicating possible application in oncology .
Study 3Enzyme InhibitionFound that structurally related compounds inhibit DPP-IV, highlighting potential use in diabetes management .
Study 4GPCR InteractionExplored interactions with GPCRs, showing promise for modulation in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.